Benzetimide Hydrochloride

Beschreibung

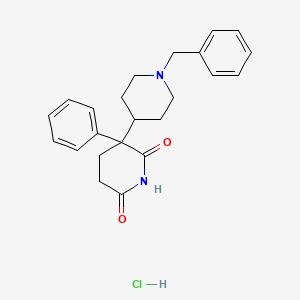

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOOSXRNMDUWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036320 | |

| Record name | Benzetimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5633-14-7 | |

| Record name | Benzetimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzetimide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZETIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzetimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide (B37474) Hydrochloride is a potent anticholinergic agent that exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the core mechanism of action of Benzetimide Hydrochloride, including its interaction with mAChRs, the stereoselectivity of its enantiomers, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its activity are also provided, along with quantitative data presented in a structured format. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacology of this compound.

Introduction

This compound is a synthetic anticholinergic drug that has been utilized for its parasympatholytic properties.[1] It belongs to the class of muscarinic receptor antagonists, which block the effects of the neurotransmitter acetylcholine at its receptors in the central and peripheral nervous systems.[2] This antagonism of muscarinic receptors forms the basis of its therapeutic applications, which have included the management of Parkinsonism.[1] Understanding the precise mechanism of action of this compound at the molecular and cellular levels is crucial for its optimal use and for the development of novel therapeutic agents with improved selectivity and efficacy.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of this compound is its ability to bind to and block muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in a vast array of physiological functions, including smooth muscle contraction, gland secretion, and neurotransmission.[4] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.

This compound acts as a competitive antagonist, meaning it binds to the same site on the mAChR as the endogenous agonist, acetylcholine, but does not activate the receptor.[5][6] By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.

Stereoselectivity

Benzetimide is a chiral molecule and exists as two enantiomers: dexetimide (B1670337) and levetimide.[1] Pharmacological studies have demonstrated significant stereoselectivity in the binding and activity of these enantiomers. Dexetimide is the more potent anticholinergic agent, exhibiting a substantially higher affinity for muscarinic receptors compared to levetimide.[7]

Quantitative Data

The antagonistic potency of the enantiomers of benzetimide has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[8]

| Enantiomer | Tissue | pA2 Value | Reference |

| Dexetimide | Guinea-pig atria | 9.82 | [7] |

| Levetimide | Guinea-pig atria | 6.0 | [7] |

Downstream Signaling Pathways

By blocking mAChRs, this compound inhibits the downstream signaling pathways initiated by acetylcholine. The specific pathway affected depends on the muscarinic receptor subtype present in a given tissue.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins.[4] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by blocking these receptors, would be expected to inhibit these signaling events.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonism of M2 and M4 receptors would therefore be expected to prevent the acetylcholine-induced decrease in cAMP.

Experimental Protocols

The characterization of this compound's mechanism of action relies on in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled muscarinic antagonist (e.g., atropine), and membrane preparation.

-

Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (pA2 value) from functional assays.

Materials:

-

Isolated tissue preparation responsive to a muscarinic agonist (e.g., guinea-pig ileum, tracheal smooth muscle).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

-

Organ bath setup with physiological salt solution and data acquisition system.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate. Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6][9][10]

-

Conclusion

This compound's core mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. This action is stereoselective, with the dexetimide enantiomer being significantly more potent. By blocking mAChRs, this compound inhibits downstream signaling pathways involving Gq/11 and Gi/o G-proteins, thereby modulating a wide range of physiological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists. Further research is warranted to fully elucidate the binding affinities of this compound across all five muscarinic receptor subtypes and to directly measure its impact on downstream second messenger systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 5-HT1A receptor agonists inhibit carbachol-induced stimulation of phosphoinositide turnover in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice | MDPI [mdpi.com]

- 5. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. The Cholinergic Agonist Carbachol Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzetimide Hydrochloride: A Deep Dive into its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Benzetimide Hydrochloride is a potent and stereoselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its primary pharmacological action is the competitive blockade of these receptors, which are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The therapeutic efficacy of Benzetimide, particularly in the treatment of Parkinsonism, is attributed to its ability to modulate cholinergic signaling. This technical guide provides a comprehensive overview of the primary target of this compound, including its binding affinity, functional effects on signaling pathways, and detailed experimental protocols for its characterization.

Primary Target: Muscarinic Acetylcholine Receptors

The principal molecular target of this compound is the family of muscarinic acetylcholine receptors (mAChRs), which belong to the G protein-coupled receptor (GPCR) superfamily. There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling cascades.

Benzetimide exists as two enantiomers: dexetimide (B1670337) and levetimide (B1674941). The antagonistic activity resides almost exclusively in the dexetimide enantiomer, which exhibits significantly higher binding affinity and potency. The binding of benzetimide's enantiomers to muscarinic receptors is markedly stereoselective[1][2].

Binding Affinity and Selectivity

A study on the iodinated derivative of dexetimide, ¹²⁷I-iododexetimide, demonstrated high affinity for all five human muscarinic receptor subtypes, with a notable preference for the M1 subtype[3]. The inhibition constants (Ki) for ¹²⁷I-iododexetimide are summarized in the table below.

| Receptor Subtype | Mean Inhibition Constant (Ki) (pM) | Selectivity Ratio (vs. M1) |

| M1 | 337 | 1.0 |

| M2 | 1,358 | 4.0 |

| M3 | 5,694 | 16.9 |

| M4 | 645 | 1.9 |

| M5 | 1,332 | 4.0 |

| Data from Bakker et al. (2015) for ¹²⁷I-iododexetimide.[3] |

Furthermore, functional studies using isolated guinea-pig atria, which predominantly express M2 muscarinic receptors, have determined a pA2 value of 9.82 for dexetimide[1]. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency. In contrast, the levetimide enantiomer was found to be over 6000 times less potent, with a pA2 value of 6.0[1].

| Enantiomer | Tissue | pA2 Value |

| Dexetimide | Guinea-pig atria | 9.82 |

| Levetimide | Guinea-pig atria | 6.0 |

| Data from Gray et al. (1976).[1] |

This pronounced stereoselectivity underscores the specific molecular interactions required for high-affinity binding to muscarinic receptors.

Mechanism of Action: Antagonism of Muscarinic Receptor Signaling

As a competitive antagonist, this compound binds to muscarinic receptors at the same site as acetylcholine but does not activate them. This blockade prevents acetylcholine from binding and initiating downstream signaling cascades. The functional consequences of this antagonism depend on the specific muscarinic receptor subtype and the signaling pathways to which it couples.

Muscarinic receptor subtypes are primarily linked to two major G protein signaling pathways:

-

Gq/11 Pathway (M1, M3, M5 subtypes): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 subtypes): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, this compound can be expected to inhibit these signaling events. For instance, at M1, M3, and M5 receptors, it would prevent agonist-induced phosphoinositide hydrolysis and subsequent calcium mobilization. At M2 and M4 receptors, it would counteract the agonist-induced inhibition of cAMP production.

Figure 1: Muscarinic Receptor Signaling Pathways and the Antagonistic Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its primary target.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

1. Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).

-

50 µL of [³H]-NMS at a concentration close to its Kd.

-

-

Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 2: Workflow for Radioligand Binding Assay.

Schild Analysis for Functional Antagonism

This protocol is used to determine the pA2 value of dexetimide, the active enantiomer of Benzetimide, providing a measure of its functional antagonist potency.

1. Materials:

-

Isolated tissue preparation expressing the muscarinic receptor subtype of interest (e.g., guinea-pig ileum for M3, guinea-pig atria for M2).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., Carbachol (B1668302) or Acetylcholine).

-

Dexetimide.

2. Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washes.

-

Obtain a cumulative concentration-response curve for the agonist to establish a baseline.

-

Wash the tissue and allow it to recover to baseline.

-

Incubate the tissue with a known concentration of dexetimide for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of dexetimide.

-

Repeat steps 3-5 with at least two other increasing concentrations of dexetimide.

3. Data Analysis:

-

For each concentration of dexetimide, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of dexetimide on the x-axis.

-

Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.

Figure 3: Logical Workflow for Schild Analysis.

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled muscarinic receptor activation (M1, M3, M5).

1. Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M3 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Muscarinic agonist (e.g., Carbachol).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

2. Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure baseline fluorescence.

-

Inject the muscarinic agonist (e.g., carbachol at its EC₈₀ concentration) and immediately begin recording fluorescence changes over time.

3. Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Normalize the data to the response obtained with the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of the calcium response.

Conclusion

This compound is a highly potent and stereoselective antagonist of muscarinic acetylcholine receptors. Its therapeutic effects are derived from the competitive blockade of these receptors, with the dexetimide enantiomer being the active component. While it exhibits affinity for all five muscarinic subtypes, evidence suggests a preference for the M1 receptor. Functionally, Benzetimide inhibits both Gq-mediated signaling, as evidenced by the blockade of calcium mobilization, and Gi-mediated signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists.

References

- 1. Effects of Dexmedetomidine on L-Type Calcium Current in Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium sensitization involved in dexmedetomidine-induced contraction of isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization of muscarinic receptor-mediated phosphoinositide turnover in the hippocampus of young and aged, learning-impaired Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzetimide Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Benzetimide (B37474) Hydrochloride, a potent anticholinergic agent. It details the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica, placing the discovery within the context of mid-20th century pharmaceutical research. This document furnishes a detailed, multi-step synthesis protocol for racemic benzetimide, its subsequent resolution into its stereoisomers, and the preparation of the hydrochloride salt. Quantitative data, experimental procedures, and structural diagrams are presented to offer a complete technical resource for researchers and drug development professionals.

Discovery and Development

Benzetimide Hydrochloride, identified by the research code R 4929, was discovered in the early 1960s by the research team at Janssen Pharmaceutica, a company founded by the prolific Belgian physician and pharmacologist, Dr. Paul Janssen.[1][2] Dr. Janssen's research philosophy was characterized by a systematic approach to synthesizing and screening large numbers of novel compounds to identify those with therapeutic potential.[3] Benzetimide emerged from this research pipeline as a potent muscarinic acetylcholine (B1216132) receptor antagonist.

The discovery was a part of a broader exploration of piperidine (B6355638) derivatives, a chemical class that yielded numerous successful drugs for Janssen Pharmaceutica. The initial pharmacological studies, notably the 1967 publication by P.A.J. Janssen and C.J.E. Niemegeers, established its strong anticholinergic properties.[4] Benzetimide is the racemic mixture of two enantiomers: the S-(+)-enantiomer, dexetimide, which is responsible for the potent antimuscarinic activity, and the R-(-)-enantiomer, levetimide, which was later found to be a selective sigma-1 receptor ligand.

The primary therapeutic application of this compound has been as an antiparkinsonian agent, used to counteract the extrapyramidal side effects induced by neuroleptic drugs.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a key piperidine-2,6-dione intermediate, followed by benzylation and subsequent resolution of the enantiomers, and finally, conversion to the hydrochloride salt. The foundational methods for its preparation are detailed in U.S. Patent 3,125,578, granted to Janssen Pharmaceutica in 1964, and a 1968 publication in the Journal of Medicinal Chemistry by Hermans et al.

Synthesis of Racemic Benzetimide

A plausible synthetic route to racemic benzetimide involves a two-step process:

Step 1: Synthesis of 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione

This key intermediate can be synthesized via a Michael addition reaction. A piperidine derivative is reacted with a suitable α,β-unsaturated dicarbonyl compound, which then undergoes cyclization to form the piperidine-2,6-dione ring structure.

Step 2: Benzylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring in the intermediate from Step 1 is then benzylated. This is typically achieved by reacting the intermediate with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to yield racemic benzetimide.

Figure 1: General synthetic pathway for racemic benzetimide.

Resolution of Enantiomers

To isolate the pharmacologically distinct enantiomers, the racemic benzetimide mixture is resolved. This can be accomplished through two primary methods:

-

Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, allowing for their separation.

-

Diastereomeric Salt Formation: The racemic benzetimide is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from its salt.

Preparation of this compound

The final step involves the conversion of the free base of the desired enantiomer (or the racemate) to its hydrochloride salt. This is typically achieved by dissolving the benzetimide free base in a suitable organic solvent and treating it with hydrochloric acid. The resulting this compound salt precipitates out of the solution and can be collected by filtration.

Experimental Protocols

The following are generalized experimental protocols based on the established chemistry for the synthesis of benzetimide and related compounds.

Synthesis of Racemic Benzetimide

-

Materials: Piperidine derivative, α,β-unsaturated dicarbonyl compound, benzyl bromide, sodium bicarbonate, suitable organic solvents (e.g., dichloromethane, ethanol).

-

Procedure:

-

The piperidine derivative and α,β-unsaturated dicarbonyl compound are reacted in a suitable solvent to form 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione. Reaction conditions (temperature, time) are optimized to maximize yield.

-

The resulting intermediate is isolated and purified.

-

The intermediate is dissolved in a solvent such as dichloromethane, and a base (e.g., sodium bicarbonate) is added.

-

Benzyl bromide is added dropwise to the mixture, and the reaction is stirred at room temperature for a specified period (e.g., 18 hours).

-

The organic layer is separated, dried over a drying agent (e.g., MgSO4), filtered, and the solvent is evaporated to yield crude racemic benzetimide.

-

The crude product is purified by recrystallization or column chromatography.

-

Resolution of Benzetimide Enantiomers by Chiral Chromatography

-

Materials: Racemic benzetimide, chiral chromatography column (e.g., OJ column), eluent (e.g., ethanol/heptane mixture).

-

Procedure:

-

A solution of racemic benzetimide in the eluent is prepared.

-

The solution is injected onto the chiral chromatography column.

-

The enantiomers are separated using an isocratic or gradient elution method.

-

Fractions corresponding to each enantiomer are collected.

-

The solvent is evaporated from the collected fractions to yield the purified enantiomers (levetimide and dexetimide).

-

Preparation of this compound

-

Materials: Benzetimide (racemic or enantiomerically pure), hydrochloric acid, suitable organic solvent (e.g., ethanol).

-

Procedure:

-

Benzetimide is dissolved in a minimal amount of a suitable organic solvent.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The this compound salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Quantitative Data

The following table summarizes key quantitative data for Benzetimide and its hydrochloride salt.

| Property | Value | Reference |

| Benzetimide (Free Base) | ||

| Molecular Formula | C₂₃H₂₆N₂O₂ | |

| Molecular Weight | 362.46 g/mol | |

| Melting Point | 156-159 °C | |

| This compound | ||

| Molecular Formula | C₂₃H₂₆N₂O₂·HCl | |

| Molecular Weight | 398.93 g/mol | |

| Melting Point | 299-301.5 °C | |

| LD₅₀ (rats, i.v.) | 37.6 mg/kg | |

| LD₅₀ (mice, i.v.) | 46.0 mg/kg | |

| l-Form (Levetimide) | ||

| Melting Point | 180.5-182 °C (from toluene) | |

| Specific Rotation ([α]D²⁰) | -124° (chloroform) | |

| LD₅₀ (mice, i.v.) | 38.5 mg/kg |

Logical Relationship Diagram

Figure 2: Logical workflow from discovery to therapeutic application of Benzetimide.

Conclusion

This compound stands as a testament to the systematic drug discovery approach championed by Dr. Paul Janssen. Its synthesis, involving the creation of a core piperidine-2,6-dione structure followed by key functionalization and resolution, is a classic example of medicinal chemistry from its era. This technical guide provides a foundational understanding of the discovery and synthesis of this important anticholinergic agent, offering valuable insights for today's researchers and drug development professionals. The detailed information on its synthesis and quantitative properties serves as a practical resource for those working in related areas of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Chemical Properties of Benzetimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzetimide (B37474) Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It has been utilized in the management of neuroleptic-induced parkinsonism.[3] As a parasympatholytic agent, it exerts its effects by blocking the action of acetylcholine at muscarinic receptors, leading to a variety of physiological responses.[3] This technical guide provides a comprehensive overview of the core chemical properties of Benzetimide Hydrochloride, offering valuable data and methodologies for professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as the melting point, exhibit variability across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇ClN₂O₂ | [5] |

| Molecular Weight | 398.93 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 299-301.5 °C | [6] |

| Conflicting Data: 215.00 °C | [4] | |

| Solubility | Water: 16.67 mg/mL (requires sonication) | [7] |

| DMSO: ≥ 32 mg/mL | [7] | |

| Chloroform: Slightly soluble (requires sonication) | [1] | |

| Aqueous Solution (pH 7.4): 51.4 µg/mL | [8] | |

| Predicted pKa | No experimental data available. Predicted values suggest it is a weak base. | |

| Predicted logP | No experimental data available. Predicted values suggest it is a lipophilic compound. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound. The following sections outline standard methodologies that can be applied.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound, a measure of its lipophilicity.

Methodology:

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

Equal volumes of the n-octanol and water phases are combined in a sealed flask.

-

The flask is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Protocol

A general synthesis protocol for Benzetimide involves the reaction of appropriate precursors to form the piperidine (B6355638) and glutarimide (B196013) rings, followed by N-benzylation. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

A reported method for the preparation of the enantiomers of benzetimide involves the following steps:

-

This compound is dissolved in a mixture of dichloromethane (B109758) (DCM) and an aqueous solution of sodium bicarbonate (NaHCO₃) and stirred for 18 hours at room temperature.

-

The organic layer is separated, dried, and the solvent is evaporated.

-

The resulting residue is then subjected to chiral column chromatography to separate the enantiomers.[9]

Mechanism of Action and Signaling Pathway

This compound functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The antagonistic action of this compound blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting the downstream signaling cascades.

The general signaling pathway for muscarinic acetylcholine receptors is as follows:

Caption: General signaling pathway of muscarinic acetylcholine receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of the chemical properties of a pharmaceutical compound like this compound.

Caption: Workflow for chemical property characterization.

References

- 1. medkoo.com [medkoo.com]

- 2. adooq.com [adooq.com]

- 3. acdlabs.com [acdlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. agilent.com [agilent.com]

- 9. caymanchem.com [caymanchem.com]

Benzetimide Hydrochloride: A Technical Guide for Researchers

CAS Number: 5633-14-7

This technical guide provides an in-depth overview of Benzetimide (B37474) Hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical identity, mechanism of action, and relevant experimental insights.

Chemical Identity and Synonyms

Benzetimide Hydrochloride is a well-characterized compound with a specific Chemical Abstracts Service (CAS) number and numerous synonyms used in scientific literature and commercial products.

| Identifier | Value |

| CAS Number | 5633-14-7[1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₇ClN₂O₂[1] |

| Molecular Weight | 398.93 g/mol [1][4] |

| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride[6] |

| Synonyms | Benzetimide HCl, Dioxatrine, Spasmentral, R 4929, McN-JR 4929, EINECS 227-072-8, UNII-V6ERX20PHB[1][2][6] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a muscarinic acetylcholine receptor antagonist.[1][2][7][8] Its therapeutic effects, particularly in the treatment of neuroleptic-induced parkinsonism, are attributed to its ability to block the action of acetylcholine at these receptors in the central and peripheral nervous systems.[1][7]

The pharmacological activity of benzetimide is highly stereoselective. The molecule exists as two enantiomers: dexetimide (B1670337), the (S)-enantiomer, and levetimide, the (R)-enantiomer. Dexetimide is the pharmacologically active component, exhibiting significantly greater affinity for muscarinic receptors than levetimide.

Signaling Pathway

As a muscarinic antagonist, dexetimide blocks the Gq/11-coupled signaling cascade typically initiated by acetylcholine binding to M1 muscarinic receptors. This inhibition prevents the activation of phospholipase C (PLC), thereby blocking the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a prevention of the increase in intracellular calcium concentration and the activation of protein kinase C (PKC), which are responsible for the downstream cellular responses.

Figure 1. Signaling pathway of M1 muscarinic acetylcholine receptor antagonism by dexetimide.

Receptor Binding Affinity

The active enantiomer, dexetimide, demonstrates high affinity for muscarinic receptors, with a notable preference for the M1 subtype. The binding affinity of a radiolabeled derivative, ¹²⁷I-iododexetimide, has been characterized across human muscarinic receptor subtypes.

| Receptor Subtype | Mean Inhibition Constant (Ki) of ¹²⁷I-iododexetimide (pM) |

| M1 | 337 |

| M2 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |

| M3 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |

| M4 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |

| M5 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |

Data sourced from studies on a radiolabeled derivative of dexetimide, which showed an affinity for the M1 receptor that was 1.9 to 16.9 times higher than for the other four subtypes.

The antagonistic potency of the enantiomers of benzetimide has been quantified in functional assays, highlighting the significant stereoselectivity of this compound.

| Enantiomer | pA₂ value in Guinea-Pig Atria |

| Dexetimide | 9.82 |

| Levetimide | 6.0 |

The antagonistic potency of dexetimide is reported to be over 6000 times higher than that of levetimide.

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound, such as dexetimide, for muscarinic acetylcholine receptors using a competitive radioligand binding assay.

Figure 2. General workflow for a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptors.

Materials:

-

Tissue source rich in muscarinic receptors (e.g., rat brain cortex for M1).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled test compound (dexetimide) and a potent unlabeled antagonist for non-specific binding determination (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenizer, centrifuges, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the radioligand.

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add the radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

-

For the competition curve, add the radioligand, membrane preparation, and varying concentrations of the test compound (dexetimide).

-

-

Incubation:

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Pharmacokinetics and Clinical Data

Conclusion

This compound is a potent and highly stereoselective muscarinic acetylcholine receptor antagonist, with its pharmacological activity primarily attributed to the (S)-enantiomer, dexetimide. Its high affinity for muscarinic receptors, particularly the M1 subtype, underpins its therapeutic application. While detailed pharmacokinetic and clinical data are limited in publicly accessible sources, the information on its mechanism of action and receptor binding profile provides a solid foundation for further research and development in the field of cholinergic neurotransmission and related disorders.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Pharmacokinetics and pharmacodynamics of transdermal dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of dexmedetomidine during long-term sedation in intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pharmacokinetic and Pharmacodynamic Study of Oral Dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Racemic Nature of Benzetimide Hydrochloride: A Technical Guide

An In-depth Examination of Stereochemistry, Pharmacology, and Analytical Separation for Researchers and Drug Development Professionals

Initial Publication: December 11, 2025

Abstract

Benzetimide Hydrochloride is a potent anticholinergic agent that has been utilized for its effects on the central and peripheral nervous systems. A critical aspect of its pharmacology, and a key consideration for its therapeutic application and development, is its existence as a racemic mixture. This technical guide provides a comprehensive analysis of the racemic nature of this compound, detailing the distinct pharmacological profiles of its constituent enantiomers, dexetimide (B1670337) and levetimide (B1674941). Particular focus is given to their differential binding affinities for muscarinic acetylcholine (B1216132) receptors and the resultant implications for in vivo activity. Furthermore, this guide outlines detailed experimental protocols for the chiral separation of these enantiomers and for the characterization of their receptor binding properties, serving as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction to the Chirality of this compound

This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, known as enantiomers. The racemic mixture, denoted as (±)-Benzetimide, is comprised of a 50:50 mixture of the dextrorotatory (+) enantiomer, dexetimide, and the levorotatory (-) enantiomer, levetimide. The presence of a stereocenter in the molecule gives rise to this stereoisomerism, a feature that profoundly influences its biological activity. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This is due to the stereospecific nature of biological macromolecules such as receptors and enzymes. Therefore, a thorough understanding of the individual contributions of dexetimide and levetimide to the overall pharmacological profile of racemic this compound is paramount for its rational use and for the development of potentially more selective therapeutic agents.

Pharmacology of Benzetimide Enantiomers

Benzetimide exerts its effects as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The antagonism of these receptors by Benzetimide leads to a range of anticholinergic effects.

Differential Receptor Binding Affinity

The interaction of Benzetimide's enantiomers with muscarinic receptors is highly stereoselective. The dextrorotatory enantiomer, dexetimide , is the pharmacologically active component, exhibiting high affinity for muscarinic receptors. In contrast, the levorotatory enantiomer, levetimide , demonstrates a significantly lower binding affinity, estimated to be approximately 1000-fold less than that of dexetimide.[2]

While comprehensive binding data for both enantiomers across all five muscarinic receptor subtypes (M1-M5) is not extensively available in the public domain, studies on dexetimide have highlighted its potent interaction, particularly with the M1 receptor subtype. A radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide, has been shown to have a very high affinity for the human M1 receptor, with a mean inhibition constant (Ki) of 337 pM.[2] This derivative also displayed notable selectivity for the M1 subtype, with an affinity 1.9 to 16.9 times higher than for the other four muscarinic receptor subtypes.[2]

| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Notes |

| Dexetimide Derivative | Human M1 | 337 pM | High affinity and selectivity.[2] |

| Levetimide | Muscarinic (general) | Approx. 1000x lower than Dexetimide | Significantly lower affinity.[2] |

Table 1: Muscarinic Receptor Binding Affinities of Benzetimide Enantiomers. This table summarizes the available quantitative data on the binding affinities of dexetimide and levetimide for muscarinic acetylcholine receptors.

In Vivo Efficacy and Pharmacodynamics

The profound difference in receptor binding affinity between dexetimide and levetimide translates to a marked stereoselectivity in their in vivo pharmacological activity. Dexetimide is responsible for the potent anticholinergic effects observed with the racemic mixture, such as mydriasis (pupil dilation) and inhibition of salivation.[1] Levetimide, due to its low affinity for muscarinic receptors, is considered to be largely inactive at therapeutic doses.

The stereospecificity of Benzetimide's action underscores the importance of considering the pharmacology of individual enantiomers. The administration of the racemic mixture means that a significant portion of the administered drug (the levetimide component) is essentially an isomeric impurity with little to no therapeutic benefit, which could potentially contribute to off-target effects or an altered metabolic profile.

Pharmacokinetics (ADME)

Experimental Protocols

Chiral Separation of Benzetimide Enantiomers by HPLC

The separation of dexetimide and levetimide is essential for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. While a specific, validated protocol for Benzetimide is not publicly detailed, a general methodology can be adapted from established procedures for separating similar chiral compounds.

Objective: To achieve baseline separation of dexetimide and levetimide from a racemic this compound standard.

Materials:

-

This compound racemic standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol (B145695), diethylamine)

-

Chiral Stationary Phase Column (e.g., polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H, or a protein-based column)

-

HPLC system with UV detector

Methodology:

-

Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Mobile Phase Selection and Optimization:

-

Begin with a non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

-

To improve peak shape and resolution for basic compounds like Benzetimide, add a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase (typically 0.1%).

-

Systematically vary the ratio of the polar modifier to optimize the separation (e.g., test 95:5, 90:10, 85:15 n-hexane:isopropanol).

-

The flow rate is typically set between 0.5 and 1.5 mL/min.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C (temperature can be varied to optimize separation).

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the enantiomers. The elution order will depend on the specific CSP used.

-

Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

-

The enantiomeric purity of each separated fraction can be determined by calculating the peak area percentage.

-

Radioligand Binding Assay for Muscarinic Receptors

Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol provides a general framework for assessing the binding of dexetimide and levetimide to the different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of dexetimide and levetimide for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Dexetimide and levetimide standards.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype according to standard laboratory procedures. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Assay Setup:

-

In a series of tubes, add a fixed amount of cell membrane preparation (e.g., 20-50 µg of protein).

-

Add a fixed concentration of the radioligand ([³H]-NMS), typically at a concentration close to its dissociation constant (Kd).

-

Add increasing concentrations of the unlabeled competitor ligand (dexetimide or levetimide). A wide range of concentrations should be used to generate a complete inhibition curve.

-

For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of tubes.

-

The total binding is determined in the absence of any competitor.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Logical Relationship of Benzetimide Enantiomers

References

Stereoisomers of Benzetimide: dexetimide and levetimide

An In-depth Technical Guide to the Stereoisomers of Benzetimide (B37474): Dexetimide (B1670337) and Levetimide (B1674941)

Introduction

Benzetimide is a chiral piperidine (B6355638) anticholinergic agent that exists as a racemic mixture of two stereoisomers: dexetimide, the (S)-(+)-enantiomer, and levetimide, the (R)-(-)-enantiomer.[1] The pharmacological activity of benzetimide resides almost exclusively in the dexetimide isomer, which is a potent muscarinic acetylcholine (B1216132) receptor antagonist.[1] Levetimide, in contrast, exhibits significantly lower affinity and activity, serving as a valuable control in research to differentiate specific receptor-mediated effects from non-specific actions.[1] This profound difference in pharmacological activity between the two enantiomers provides a classic example of enantioselectivity, where the three-dimensional spatial arrangement of a molecule is critical for its interaction with chiral biological targets like G protein-coupled receptors (GPCRs).[1] Dexetimide is primarily utilized in the treatment of drug-induced parkinsonism by helping to restore the balance between the cholinergic and dopaminergic systems in the brain.[2][3]

Mechanism of Action

Dexetimide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the central nervous system, particularly in the striatum, an imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine is a key feature of Parkinson's disease pathophysiology, where a relative excess of acetylcholine contributes to motor symptoms.[2] By blocking muscarinic receptors, dexetimide inhibits the effects of acetylcholine, thereby decreasing cholinergic activity and helping to rebalance (B12800153) neurotransmitter levels.[2] This antagonism is highly stereoselective; the (S)-enantiomer, dexetimide, is a high-affinity antagonist, while the (R)-enantiomer, levetimide, is substantially weaker.[4]

Quantitative Pharmacological Data

The stereoselectivity of benzetimide's enantiomers is most evident in their binding affinities for muscarinic receptors. Dexetimide demonstrates a significantly higher affinity than levetimide, with research indicating that levetimide's affinity is approximately a thousand-fold lower.[4] While specific Ki values for levetimide are not widely available, extensive research on dexetimide highlights the stereochemical requirements for high-affinity binding.[4]

| Compound | Receptor/Tissue | Value Type | Value | Reference |

| 127I-iododexetimide | Human M1 Muscarinic Receptor | Ki | 337 pM | [4][5] |

| 127I-iododexetimide | Human M1 Muscarinic Receptor | IC50 | 31 nM | [6] |

| [3H]dexetimide | Rat Forebrain Muscarinic Receptors | Kd | 1.1 nM | [7] |

| Dexetimide vs. Levetimide | Muscarinic Receptors | Affinity Ratio | ~1000:1 | [4] |

Note: 127I-iododexetimide is a radiolabeled derivative of dexetimide.

Signaling Pathways Modulated by Dexetimide

Muscarinic acetylcholine receptors are GPCRs that are broadly classified based on the G protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[8] As a muscarinic antagonist, dexetimide blocks the downstream signaling of both pathways upon acetylcholine binding.

Gq/11-Coupled Receptor Pathway (M1, M3, M5): Blockade of these receptors by dexetimide prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] This leads to a decrease in the release of intracellular calcium (Ca2+) and reduced activation of protein kinase C (PKC).[1][8]

Gi/o-Coupled Receptor Pathway (M2, M4): Antagonism of M2 and M4 receptors by dexetimide prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][8] Additionally, the Gβγ-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels is blocked.[1][8]

Caption: Dexetimide blocks acetylcholine-mediated signaling at both Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of dexetimide and levetimide for specific muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).[8]

-

Radioligand: A non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[8]

-

Test Compounds: Dexetimide and levetimide, prepared in a series of dilutions.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).[8]

-

Scintillation counter and scintillation fluid.[8]

Procedure:

-

Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (dexetimide or levetimide).[8] Tubes for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine) are also prepared.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[4]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Caption: Workflow for a competitive radioligand binding assay to determine inhibitor affinity (Ki).

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to act as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Materials:

-

Cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).[8]

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Test Compound: Dexetimide or levetimide.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye for a specified time (e.g., 60 minutes) at 37°C.

-

Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test compound (dexetimide or levetimide) or vehicle control.

-

Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add a fixed concentration of the agonist (carbachol) to all wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the agonist-induced response as a function of the antagonist (test compound) concentration.

-

Fit the data to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.

-

Stereochemical Relationship

Benzetimide is the racemic parent compound. The stereocenter dictates the pharmacological activity, with the (S)-enantiomer (dexetimide) being the active antagonist and the (R)-enantiomer (levetimide) being largely inactive.

Caption: Relationship between benzetimide and its active (dexetimide) and inactive (levetimide) stereoisomers.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Dexetimide? [synapse.patsnap.com]

- 3. Dexetimide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Agonist-mediated conformational changes of muscarinic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Anticholinergic Properties of Benzetimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide (B37474) Hydrochloride is a potent anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the anticholinergic properties of its active enantiomer, dexetimide (B1670337), including its binding affinity for muscarinic receptor subtypes and the functional consequences of receptor blockade. Detailed experimental protocols for assessing these properties are provided, along with visualizations of the associated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

Benzetimide is a chiral compound, with its anticholinergic activity primarily attributed to the (S)-enantiomer, dexetimide. The (R)-enantiomer, levetimide (B1674941), is significantly less potent[1]. Dexetimide is a powerful muscarinic antagonist, and its high affinity for these receptors makes it a valuable tool in pharmacological research and a compound of interest in drug development for conditions characterized by cholinergic overactivity. This document will focus on the quantitative and mechanistic aspects of its anticholinergic action.

Quantitative Pharmacology

The anticholinergic properties of Benzetimide Hydrochloride's enantiomers have been quantified using various pharmacological assays. The data highlights a pronounced stereoselectivity in its interaction with muscarinic receptors.

Functional Antagonism: pA2 Values

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Studies on isolated guinea-pig atria have demonstrated a significant difference in the antagonistic potency of benzetimide's enantiomers.

| Enantiomer | Tissue | pA2 Value |

| Dexetimide | Guinea-pig atria | 9.82 |

| Levetimide | Guinea-pig atria | 6.0 |

Table 1: pA2 values for Dexetimide and Levetimide in Guinea-pig Atria.

The more than 6000-fold higher potency of dexetimide compared to levetimide underscores the critical role of stereochemistry in the interaction with the muscarinic receptor.

Receptor Binding Affinity: Ki Values

| Ligand | Receptor Subtype | Ki (pM) |

| ¹²⁷I-iododexetimide | Human M1 | 337 |

Table 2: Binding affinity of ¹²⁷I-iododexetimide for the human M1 muscarinic receptor.[1]

This derivative also exhibited a notable selectivity for the M1 subtype, with an affinity 1.9 to 16.9 times higher than for the other four muscarinic receptor subtypes[1]. Given that dexetimide is the active enantiomer, it is inferred to possess a significantly higher affinity for muscarinic receptors compared to levetimide.

Signaling Pathways of Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades. This compound, as a muscarinic antagonist, blocks these pathways.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

By binding to these receptors without activating them, this compound prevents acetylcholine from initiating these downstream signaling events.

Experimental Protocols